molecular formula C26H23FN6O2S B2440487 1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893271-02-8

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B2440487
CAS No.: 893271-02-8
M. Wt: 502.57
InChI Key: XINZAPHBXBIQNT-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a triazoloquinazoline core. The tosyl group adds to its unique chemical structure, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN6O2S/c1-18-10-12-19(13-11-18)36(34,35)26-25-28-24(20-6-2-4-8-22(20)33(25)30-29-26)32-16-14-31(15-17-32)23-9-5-3-7-21(23)27/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINZAPHBXBIQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the fluorophenyl group makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield various piperazine derivatives .

Scientific Research Applications

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE involves its interaction with molecular targets such as nucleoside transporters. It acts as an inhibitor, binding to the transporters and preventing the uptake of nucleosides . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl-piperazine moiety but differ in their core structures.

    Triazoloquinazoline derivatives: Compounds with similar triazoloquinazoline cores but different substituents.

Uniqueness

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE is unique due to the combination of its fluorophenyl-piperazine moiety and the triazoloquinazoline core

Biological Activity

The compound 1-(2-fluorophenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse sources.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives and incorporates a triazoloquinazoline moiety. Its structure can be represented as follows:

  • Molecular Formula : C₂₁H₂₃F₂N₅O₂S
  • Molecular Weight : 421.51 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazoloquinazoline Core : This involves cyclization reactions that link the triazole and quinazoline rings.
  • Piperazine Substitution : The piperazine ring is introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various piperazine derivatives, including this compound. The biological activity was primarily assessed using in vitro assays against several cancer cell lines:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)Moderate activity observed
Colorectal carcinoma (HCT-116)17.35

The compound exhibited moderate cytotoxicity across these cell lines, with the highest activity against colorectal carcinoma (HCT-116) .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Topoisomerase II : It has been suggested that derivatives of triazoloquinazolines can act as intercalative inhibitors of Topo II, leading to DNA damage and apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce G2/M phase arrest in cancer cells, promoting apoptotic pathways .

Case Studies

A notable study involved a series of synthesized quinazoline derivatives, where it was found that modifications at specific positions enhanced their antiproliferative activities. For instance, compounds with trifluoromethyl substitutions demonstrated increased binding affinity to DNA and improved cytotoxic profiles .

Pharmacological Implications

Given its biological activities, this compound holds promise for further development as an anticancer agent. The ability to selectively target cancer cells while minimizing effects on normal cells represents a significant advantage in therapeutic applications.

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